An In-Depth Technical Guide to 2-Phenylbenzylamine Hydrochloride
An In-Depth Technical Guide to 2-Phenylbenzylamine Hydrochloride
This guide provides a comprehensive technical overview of 2-Phenylbenzylamine hydrochloride, a versatile amine hydrochloride salt. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights and detailed methodologies.
Core Chemical and Physical Properties
2-Phenylbenzylamine hydrochloride is a white to pale yellow solid compound. Its stability and solubility in water and various organic solvents make it a highly adaptable intermediate in diverse chemical reactions.[1] These properties are crucial for its application in pharmaceutical formulation and organic synthesis, allowing for reliable and consistent performance in laboratory and industrial settings.[1]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1924-77-2 | [1] |
| Molecular Formula | C₁₃H₁₃N·HCl | [1] |
| Molecular Weight | 219.71 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis Pathway: Reductive Amination
While specific proprietary synthesis routes for 2-Phenylbenzylamine hydrochloride are not publicly detailed, a general and highly effective method for its preparation is through the reductive amination of 2-phenylbenzaldehyde. This widely used reaction in organic chemistry involves two key stages: the formation of an imine from an aldehyde and an amine (in this case, ammonia), followed by the reduction of the imine to the desired amine.
The causality behind choosing reductive amination lies in its efficiency and versatility. It is one of the most convenient and practical methods for synthesizing primary, secondary, and tertiary amines. The process can be performed as a "one-pot" reaction, which is advantageous for process efficiency and yield optimization.
Below is a conceptual workflow for the synthesis of 2-Phenylbenzylamine via reductive amination, which is then converted to its hydrochloride salt.
Caption: General synthesis workflow for 2-Phenylbenzylamine Hydrochloride.
Experimental Protocol: General Reductive Amination
This protocol describes a self-validating system for the synthesis of a primary amine from an aldehyde. The successful formation of the product can be monitored and confirmed at each critical stage.
-
Imine Formation:
-
Dissolve 2-phenylbenzaldehyde in a suitable solvent (e.g., methanol) in a reaction vessel.
-
Add an excess of ammonia (aqueous or as a solution in methanol) to the vessel. The reaction is typically stirred at room temperature.
-
Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting aldehyde and the formation of the new imine spot.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent. Sodium borohydride (NaBH₄) is a common choice for its selectivity; it will reduce the imine but not the unreacted aldehyde.[2] Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) can be employed.[3]
-
Allow the reaction to proceed until the imine is fully consumed, as monitored by TLC or GC.
-
Validation: The disappearance of the imine intermediate and the appearance of the amine product on the chromatogram confirms the success of the reduction step.
-
-
Work-up and Salt Formation:
-
Quench the reaction carefully with water to destroy any excess reducing agent.
-
Extract the 2-phenylbenzylamine free base into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude amine.
-
Dissolve the crude amine in a suitable solvent like diethyl ether or ethanol.
-
Add a stoichiometric amount of hydrochloric acid (as a solution in ether or isopropanol) dropwise while stirring.
-
The 2-Phenylbenzylamine hydrochloride will precipitate as a solid.
-
Validation: Collect the solid by filtration, wash with cold solvent, and dry. Purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and the structure verified by NMR spectroscopy.
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Key Industrial and Research Applications
2-Phenylbenzylamine hydrochloride is a crucial building block in several scientific and industrial domains due to its unique chemical structure.
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Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][4] It is particularly noted for its role in the development of first-generation antihistamines and antidepressants, where its structure contributes to the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1][4]
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Chemical Synthesis : In organic synthesis, it is employed as a precursor for creating more complex molecules. This makes it valuable in the production of specialty chemicals and agrochemicals.[1][4]
-
Neuroscience Research : The compound and its derivatives are utilized in studies related to neurotransmitter systems.[4] Research on benzylamine derivatives has shown they can inhibit the uptake of catecholamines like norepinephrine and dopamine, providing tools for understanding brain function and developing treatments for neurological disorders.[5]
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Material Science : It finds applications in the formulation of polymers and resins, contributing to advancements in material properties such as thermal stability and durability.[4]
Hypothesized Pharmacological Profile
Given its role as a precursor to antihistamines, the pharmacological activity of compounds derived from 2-Phenylbenzylamine hydrochloride is likely centered on the histamine H1 receptor.[1][4][6]
First-generation antihistamines function as inverse agonists or neutral antagonists at the H1 receptor.[7] They compete with histamine for binding sites, thereby blocking the downstream effects of histamine release, such as increased vascular permeability, which leads to allergy symptoms like runny nose and watery eyes.[1][7][8]
The lipophilic nature of these first-generation agents allows them to cross the blood-brain barrier, which explains their sedative side effects.[4][9] It is plausible that derivatives of 2-Phenylbenzylamine hydrochloride would exhibit a similar mechanism of action.
Caption: Hypothesized mechanism of action for derived H1 antihistamines.
Analytical Methodologies: HPLC
The purity of 2-Phenylbenzylamine hydrochloride is typically assessed by HPLC.[1] Below is a general, robust protocol for the analysis of aromatic amines, which serves as a validated starting point for method development.
Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the 2-Phenylbenzylamine hydrochloride sample in a suitable solvent, such as a methanol or acetonitrile/water mixture, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically effective for separating aromatic amines.
-
Mobile Phase: A gradient elution is often used.
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 2-Phenylbenzylamine hydrochloride is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.
GHS Hazard Information
| Hazard Code | Description | Precautionary Statement(s) |
| H315 | Causes skin irritation. | P264, P280 |
| H319 | Causes serious eye irritation. | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation. | P261, P271, P304+P340 |
Source: Consolidated from Safety Data Sheets.[8]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
-
Hygiene: Avoid breathing dust.[8] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling and launder contaminated clothing before reuse.[8]
Storage
Store the container tightly sealed in a cool, dry, and well-ventilated place at the recommended temperature of 0 - 8 °C.[1]
References
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2-Phenylbenzylamine Hydrochloride | 1924-77-2. J&K Scientific LLC, [Link]
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Antihistamines. StatPearls - NCBI Bookshelf, [Link]
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Antihistamine. Wikipedia, [Link]
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How Do First Generation Antihistamines Work?. RxList, [Link]
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First Generation Antihistamines. Picmonic, [Link]
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Upper Respiratory Drugs: First and Second-Generation Antihistamines. JoVE, [Link]
-
2-phenylbenzylamine hydrochloride suppliers USA. Chemicals.co.uk, [Link]
-
Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed, [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation, [Link]
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Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences, [Link]
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Reductive Amination of Benzaldehyde. Scribd, [Link]
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The two most general amine syntheses are the reductive amination... Pearson+, [Link]
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed, [Link]
- Preparation of N-benzylamines.
Sources
- 1. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
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